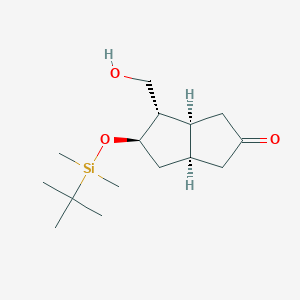
(3aS,4S,5R,6aR)-5-((tert-butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydropentalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one is a complex organic compound with a unique structure. This compound is characterized by its octahydropentalene core, which is substituted with a tert-butyldimethylsilyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by selective functionalization of the resulting octahydropentalene core. The tert-butyldimethylsilyl group is often introduced using tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or pyridine, under anhydrous conditions. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the octahydropentalene core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyldimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
(3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted octahydropentalenes and related bicyclic compounds. Examples include:
- (3aS,4S,5R,6aR)-5-hydroxy-4-(hydroxymethyl)-octahydropentalen-2-one
- (3aS,4S,5R,6aR)-5-[(trimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one
Uniqueness
The uniqueness of (3aS,4S,5R,6aR)-5-[(tert-butyldimethylsilyl)oxy]-4-(hydroxymethyl)-octahydropentalen-2-one lies in its specific stereochemistry and the presence of the tert-butyldimethylsilyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry and functional group modifications on chemical and biological properties.
Properties
Molecular Formula |
C15H28O3Si |
|---|---|
Molecular Weight |
284.47 g/mol |
IUPAC Name |
(3aS,4S,5R,6aR)-5-[tert-butyl(dimethyl)silyl]oxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C15H28O3Si/c1-15(2,3)19(4,5)18-14-7-10-6-11(17)8-12(10)13(14)9-16/h10,12-14,16H,6-9H2,1-5H3/t10-,12-,13+,14+/m0/s1 |
InChI Key |
NJQFFQRSPNJART-SCUASFONSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@H]2CC(=O)C[C@@H]2[C@H]1CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC2CC(=O)CC2C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11750404.png)
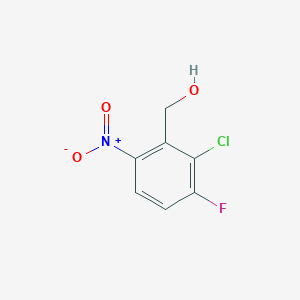
![[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750420.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11750426.png)
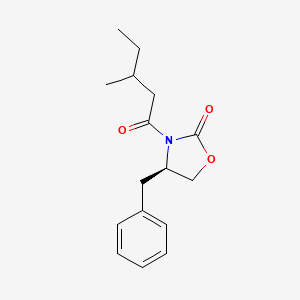
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750431.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750439.png)
![(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}acetic acid](/img/structure/B11750441.png)
![1-[(2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750444.png)
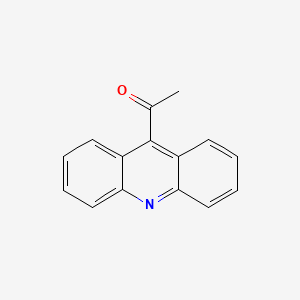
![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750450.png)
![1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750467.png)
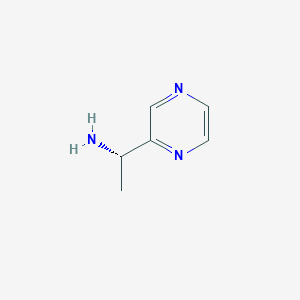
![(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide](/img/structure/B11750479.png)
